molecular formula C9H16O3 B083138 Ethyl 2-oxoheptanoate CAS No. 13088-50-1

Ethyl 2-oxoheptanoate

Cat. No.: B083138
CAS No.: 13088-50-1
M. Wt: 172.22 g/mol
InChI Key: FQBGVMOKNNQVLU-UHFFFAOYSA-N
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Description

Ethyl 2-oxoheptanoate is an organic compound with the molecular formula C9H16O3. It is an ester derived from heptanoic acid and ethyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Mechanism of Action

Mode of Action

The mode of action of Ethyl 2-oxoheptanoate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown Factors such as temperature, pH, and the presence of other compounds could potentially affect its action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxoheptanoate can be synthesized through several methods. One common method involves the esterification of heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptanoic acid and other oxidation products.

    Reduction: Reduction of this compound can yield the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Heptanoic acid.

    Reduction: 2-Hydroxyheptanoate.

    Substitution: Various substituted heptanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxoheptanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs that require ester functionalities.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

  • Ethyl acetate
  • Ethyl butyrate
  • Ethyl hexanoate

These compounds differ in their chain length and functional groups, which influence their physical and chemical properties, as well as their applications in various fields.

Properties

IUPAC Name

ethyl 2-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBGVMOKNNQVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471630
Record name Ethyl 2-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13088-50-1
Record name Ethyl 2-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of LiI (23.61 g, 176.44 mmol) in THF (200 mL) at rt was slowly added Cu2Br2 (25.30 g, 88.22 mmol). A vigorous exothermic reaction occurred, and the mixture was then cooled to −78° C. Pentylmagnesium bromide (2M, 36.76 mL, 88.22 mmol) was slowly added at −78° C., and followed soon after by ethyl chloro(oxo)acetate (10 g, 73.52 mmol). The resulting solution was stirred 10 minutes at −78° C., then quenched by dropwise addition of water. The mixture was allowed to warm to rt, and then the organic phase was separated, dried (MgSO4), and evaporated. Purification by flash chromatography using 9:1 hexane/EtOAc as eluant gave ethyl 2-oxoheptanoate as a colorless oil (3.0 g, 23%). 1NMR (400 MHz, CDCl3) δ 4.33-4.21 (m, 2 H), 2.82 (m, 2 H), 1.63-1.59 (m, 2 H), 1.63-11.19 (m, p H), 0.9-0.83 (m, 3 H), LC-MS m/z 279.21 (MH+), retention time 2.42 min (method 2).
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23.61 g
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the earthworm extract a unique biocatalyst for reducing ethyl 2-oxoheptanoate?

A: The cell-free extract of the earthworm, Lumbricus rubellus, exhibits remarkable stereoselectivity in reducing this compound. The research demonstrates that this extract, in the presence of NADH as a coenzyme, can exclusively reduce this compound to its corresponding (R)-hydroxyl ester with an enantiomeric excess greater than 99% []. This high selectivity is significant as it offers a route to obtain enantiomerically pure compounds, which is often crucial in pharmaceutical and fine chemical synthesis.

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